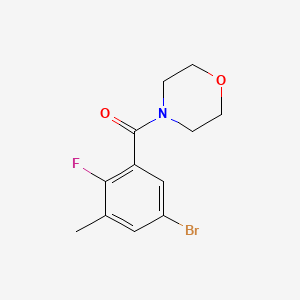
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H13BrFNO2 and a molecular weight of 302.14 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group on a phenyl ring, along with a morpholino group attached to a methanone moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Morpholino Addition: The brominated intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and catalysts.
Efficient morpholino addition: Utilizing continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the morpholino group, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-fluoro-3-methylphenyl)(piperidino)methanone
- (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidino)methanone
- (5-Bromo-2-fluoro-3-methylphenyl)(azepano)methanone
Uniqueness
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of bromine, fluorine, and morpholino groups enhances its potential as a versatile intermediate in chemical synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C12H13BrFNO2 |
|---|---|
Peso molecular |
302.14 g/mol |
Nombre IUPAC |
(5-bromo-2-fluoro-3-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13BrFNO2/c1-8-6-9(13)7-10(11(8)14)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3 |
Clave InChI |
SGDVZWGHRIOFIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C(=O)N2CCOCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)
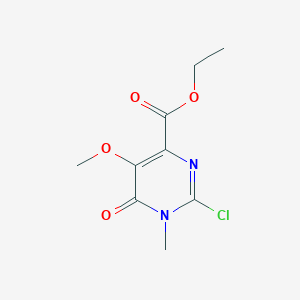

![4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde](/img/structure/B14020299.png)
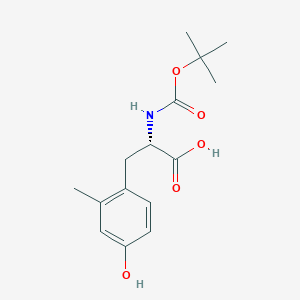
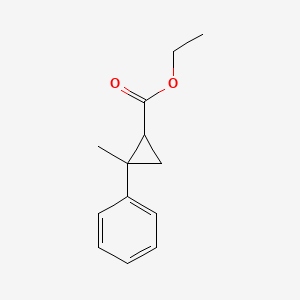
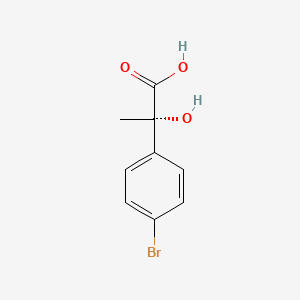
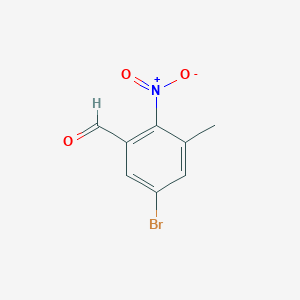

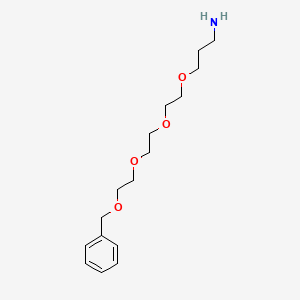
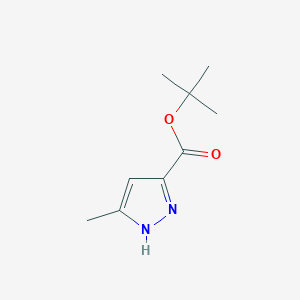
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)

![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
